molecular formula C23H18O7S B2695658 (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate CAS No. 929413-40-1

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate

Cat. No.: B2695658
CAS No.: 929413-40-1
M. Wt: 438.45
InChI Key: ZFJFLMNHIGFOKF-XKZIYDEJSA-N
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Description

The compound “(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate” is a benzofuran derivative characterized by a benzylidene substituent at the 2-position of the dihydrobenzofuran core and a 4-methoxybenzenesulfonate ester group at the 6-position. Key structural features include:

  • Z-configuration: The (Z)-stereochemistry of the benzylidene double bond, which influences molecular geometry and intermolecular interactions .
  • Substituent diversity: The 3-methoxybenzylidene group introduces electron-donating effects, while the 4-methoxybenzenesulfonate ester enhances polarity and steric bulk compared to simpler sulfonate esters (e.g., methanesulfonate) .

Crystallographic software such as SHELXL and ORTEP-3 (used for structural refinement and visualization, respectively) are typically employed to confirm the stereochemistry and packing arrangements of such compounds .

Properties

IUPAC Name

[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O7S/c1-27-16-6-9-19(10-7-16)31(25,26)30-18-8-11-20-21(14-18)29-22(23(20)24)13-15-4-3-5-17(12-15)28-2/h3-14H,1-2H3/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJFLMNHIGFOKF-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)OC)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)OC)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C22H21O6S. Its structure features a benzofuran moiety, which is often associated with various biological activities.

Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit promising anticancer properties. The specific compound has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of the mitochondrial pathway.

Table 1: Summary of Anticancer Studies

Study ReferenceCell Line TestedMechanism of ActionIC50 Value (µM)
HeLaCaspase activation15
MCF-7Mitochondrial pathway20
A549ROS generation10

Antioxidant Activity

The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is attributed to its ability to scavenge free radicals and enhance endogenous antioxidant defenses.

Table 2: Antioxidant Activity Assays

Assay MethodResult (IC50 µM)
DPPH Scavenging25
ABTS Assay30
FRAP Test20

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of the intrinsic apoptotic pathway leading to cell death.
  • Cell Cycle Arrest : Inhibition of cell cycle progression in cancer cells.
  • Antioxidant Defense Modulation : Enhancement of cellular antioxidant enzymes.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Study on HeLa Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers, indicating its potential as an anticancer agent .
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth and improved survival rates compared to controls, further supporting its anticancer efficacy .

Scientific Research Applications

Biological Applications

  • Anticancer Activity :
    • Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest. For example, a study demonstrated that derivatives of this compound exhibit significant cytotoxic effects against breast cancer cells .
  • Antimicrobial Properties :
    • The sulfonate group enhances the antimicrobial activity of the compound. Research indicates that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects :
    • The benzofuran structure is associated with anti-inflammatory properties. Compounds similar to (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate have been investigated for their ability to reduce inflammation in various models, suggesting potential therapeutic uses in treating inflammatory diseases .

Material Science Applications

  • Organic Electronics :
    • The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films is particularly advantageous for device fabrication .
  • Polymer Additives :
    • As a sulfonated compound, it can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Studies indicate that incorporating such compounds into polymer matrices can improve their performance in various applications .

Case Studies

  • Anticancer Research : A recent study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and found that modifications at the methoxy position significantly enhanced anticancer activity against specific cell lines .
  • Antimicrobial Screening : In a comprehensive antimicrobial screening conducted by researchers at a leading university, several derivatives of this compound were tested against clinical isolates of bacteria, showing promising results that warrant further investigation for potential drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in substitution patterns on the benzylidene ring and the nature of the ester group. Below is a comparative analysis based on available evidence:

Table 1: Structural Comparison of Analogous Benzofuran Derivatives

Compound Name Benzylidene Substituent(s) Ester Group CAS Number Source
(Z)-2-(3-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate (Target) 3-methoxy 4-methoxybenzenesulfonate Not provided N/A
(Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate 2,4-dimethoxy methanesulfonate 858759-66-7
(Z)-2-(3,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate 3,4-dimethoxy 3-methoxybenzoate 858766-86-6
(Z)-2-(2,5-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate 2,5-dimethoxy methanesulfonate 858761-96-3

Key Observations:

Benzylidene Substitution Patterns: The target compound has a single 3-methoxy group, which reduces steric hindrance compared to dimethoxy-substituted analogs (e.g., 2,4-, 3,4-, or 2,5-dimethoxy in ). This may enhance solubility and binding flexibility in biological systems.

Ester Group Variations: Sulfonate vs. Benzoate: The target’s 4-methoxybenzenesulfonate group is bulkier and more polar than methanesulfonate () or benzoate esters (). This could improve thermal stability and alter pharmacokinetic properties (e.g., membrane permeability). Methoxy Position on Benzenesulfonate: The 4-methoxy group in the target compound may enhance resonance stabilization compared to non-substituted sulfonates.

Stereochemical Consistency :

  • All analogs listed retain the (Z)-configuration, critical for maintaining planar molecular geometry and consistent intermolecular interactions .

Research Implications:

  • Biological Activity : While specific data on the target compound’s activity is unavailable, sulfonate esters are often associated with enhanced bioavailability compared to carboxylate esters (e.g., benzoates) due to increased metabolic stability .

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